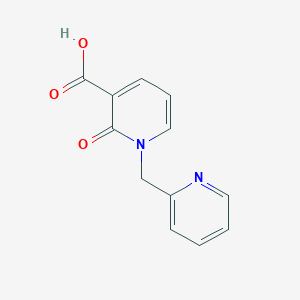![molecular formula C25H25N3O4S B3002822 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1252821-58-1](/img/no-structure.png)
2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of thieno[3,2-d]pyrimidin, which is a heterocyclic compound that has been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thieno[3,2-d]pyrimidin cores have been synthesized and evaluated for their biological properties, such as antiproliferative activity against cancer cell lines.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multiple steps, including condensation reactions, chlorination, and further condensation with amines. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by treatment with urea, chlorination, and final condensation with ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives can be elucidated using X-ray crystallography, which provides precise information about the crystal system and space group. The bond lengths and angles can be optimized using density functional theory (DFT) and compared with experimental values. For example, the related compound mentioned above crystallizes in the tetragonal system and its geometric parameters have been validated by DFT calculations .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin derivatives can undergo various chemical reactions depending on their functional groups. The presence of amino groups, chloro substituents, and other reactive sites allows for further chemical modifications, which can be used to tailor the compound's properties for specific biological activities. The reactivity of these compounds can also be studied using molecular docking to predict their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT. These properties are crucial for understanding the compound's reactivity and potential as a drug candidate. The molecular electrostatic potential (MEP) surface map can also be investigated to predict the sites of electrophilic and nucleophilic attack .
Relevant Case Studies
The antiproliferative activity of thieno[3,2-d]pyrimidin derivatives has been demonstrated in various cancer cell lines. The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against human colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines. The molecular docking studies suggested that this compound could inhibit a specific protein associated with cancer, providing a potential mechanism of action .
While the provided papers do not directly discuss the synthesis or properties of 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide, they offer valuable insights into the general chemical behavior and biological potential of related thieno[3,2-d]pyrimidin compounds.
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form 3-(4-ethoxybenzyl)-1,2,4-triazole-5-thiol. This intermediate is then reacted with ethyl acetoacetate to form 2-(3-(4-ethoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate. The final compound is obtained by reacting this intermediate with N-(4-methylbenzyl)amine in the presence of acetic anhydride and triethylamine.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiosemicarbazide", "ethyl acetoacetate", "N-(4-methylbenzyl)amine", "acetic anhydride", "triethylamine" ], "Reaction": [ "Condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form 3-(4-ethoxybenzyl)-1,2,4-triazole-5-thiol", "Reaction of 3-(4-ethoxybenzyl)-1,2,4-triazole-5-thiol with ethyl acetoacetate in the presence of acetic acid to form 2-(3-(4-ethoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate", "Reaction of 2-(3-(4-ethoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate with N-(4-methylbenzyl)amine in the presence of acetic anhydride and triethylamine to form 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide" ] } | |
CAS 编号 |
1252821-58-1 |
产品名称 |
2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide |
分子式 |
C25H25N3O4S |
分子量 |
463.55 |
IUPAC 名称 |
2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-3-32-20-10-8-19(9-11-20)15-28-24(30)23-21(12-13-33-23)27(25(28)31)16-22(29)26-14-18-6-4-17(2)5-7-18/h4-13H,3,14-16H2,1-2H3,(H,26,29) |
InChI 键 |
AQKCFPLDFKKIRM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



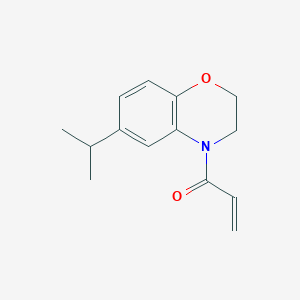
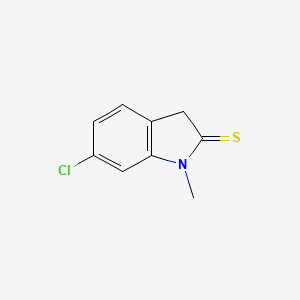
![ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B3002743.png)


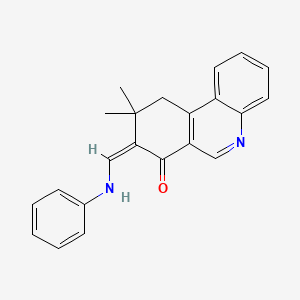

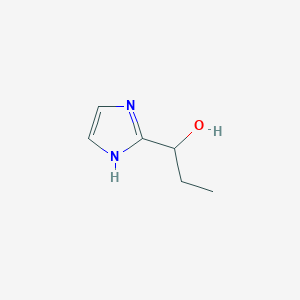
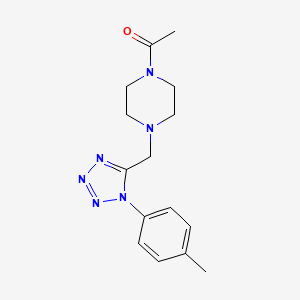
![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)
![5-(Azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid](/img/structure/B3002759.png)
![1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3002760.png)
